molecular formula C10H10N2O2 B1301096 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 874605-59-1

2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B1301096
CAS No.: 874605-59-1
M. Wt: 190.2 g/mol
InChI Key: CAFXSRDUIAZBHO-UHFFFAOYSA-N
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Description

2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with a carboxylic acid functional group at the 3-position and methyl groups at the 2- and 8-positions.

Biochemical Analysis

Biochemical Properties

2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates . These interactions often result in the modulation of kinase activity, which can have downstream effects on cellular signaling pathways. Additionally, this compound has been found to inhibit certain enzymes involved in metabolic processes, thereby influencing the overall metabolic flux within cells .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cell growth and differentiation . By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function . Furthermore, this compound has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. One of the primary modes of action involves the binding of this compound to specific enzyme active sites, resulting in the inhibition or activation of enzymatic activity . This binding can lead to conformational changes in the enzyme structure, thereby affecting its function. Additionally, this compound has been shown to interact with DNA, leading to changes in gene expression and subsequent alterations in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits a degree of stability under controlled conditions, but it can undergo degradation when exposed to certain environmental factors . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression . These temporal effects are important considerations for the use of this compound in biochemical research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its therapeutic effects without causing harm . These findings are crucial for determining the safe and effective use of this compound in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound has been shown to influence the activity of enzymes involved in carbohydrate metabolism, leading to changes in metabolite levels and metabolic flux . Additionally, this compound can modulate the activity of enzymes involved in lipid metabolism, further highlighting its role in cellular metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound has been shown to accumulate in certain cellular compartments, where it can exert its biochemical effects . The localization and accumulation of this compound are important factors that influence its overall activity and function within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications . This compound has been found to localize to the nucleus, where it can interact with DNA and influence gene expression . Additionally, this compound can be targeted to other cellular compartments, such as the mitochondria, where it can affect cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2,3-diaminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent functionalization to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the carboxylic acid group or other functional groups within the molecule.

    Substitution: The methyl groups and other positions on the imidazo[1,2-a]pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the ring.

Scientific Research Applications

2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as catalysts and ligands for metal complexes.

Comparison with Similar Compounds

    2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.

    8-Amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylic acid: Another derivative with potential biological activities.

Uniqueness: 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 2- and 8-positions and a carboxylic acid group at the 3-position provides distinct properties compared to other similar compounds.

Properties

IUPAC Name

2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-4-3-5-12-8(10(13)14)7(2)11-9(6)12/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFXSRDUIAZBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371236
Record name 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874605-59-1
Record name 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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